molecular formula C10H18ClN3 B1413542 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride CAS No. 1822844-38-1

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride

Cat. No.: B1413542
CAS No.: 1822844-38-1
M. Wt: 215.72 g/mol
InChI Key: YDCOHZKKCZZNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN3 It is a hydrochloride salt form of a cyclopropanamine derivative, characterized by the presence of a pyrazole ring substituted with an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Substitution with Isobutyl Group: The pyrazole ring is then alkylated with an isobutyl halide under basic conditions to introduce the isobutyl group.

    Cyclopropanation: The substituted pyrazole is subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.

    Amination: The cyclopropane derivative is then aminated using ammonia or an amine source to introduce the amine group.

    Formation of Hydrochloride Salt: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can be performed on the pyrazole ring or the cyclopropane ring to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso compounds.

    Reduction: Reduced derivatives with altered ring structures.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride: A similar compound with a different stereochemistry and lacking the pyrazole ring.

    2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine dihydrochloride: A compound with a similar structure but different substitution pattern on the pyrazole ring.

Uniqueness

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.ClH/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11;/h3-4,7-9H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCOHZKKCZZNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)C2CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride
Reactant of Route 3
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride
Reactant of Route 4
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride
Reactant of Route 6
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.